molecular formula C19H22N2O6S2 B2763627 Phenyl 4-((2-(methoxycarbonyl)thiophene-3-sulfonamido)methyl)piperidine-1-carboxylate CAS No. 1235357-56-8

Phenyl 4-((2-(methoxycarbonyl)thiophene-3-sulfonamido)methyl)piperidine-1-carboxylate

Cat. No.: B2763627
CAS No.: 1235357-56-8
M. Wt: 438.51
InChI Key: BNVRLJQXACHIST-UHFFFAOYSA-N
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Description

Phenyl 4-((2-(methoxycarbonyl)thiophene-3-sulfonamido)methyl)piperidine-1-carboxylate is a synthetic piperidine derivative characterized by a thiophene sulfonamido moiety, a methoxycarbonyl group, and a phenyl carboxylate ester. The piperidine core, a six-membered nitrogen-containing heterocycle, is a common scaffold in medicinal chemistry due to its conformational flexibility and ability to interact with biological targets.

Properties

IUPAC Name

phenyl 4-[[(2-methoxycarbonylthiophen-3-yl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S2/c1-26-18(22)17-16(9-12-28-17)29(24,25)20-13-14-7-10-21(11-8-14)19(23)27-15-5-3-2-4-6-15/h2-6,9,12,14,20H,7-8,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVRLJQXACHIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Phenyl 4-((2-(methoxycarbonyl)thiophene-3-sulfonamido)methyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. Its structural features, including the piperidine moiety and thiophene derivatives, suggest a promising profile for therapeutic applications.

The molecular formula of this compound is C19H22N2O6S2C_{19}H_{22}N_{2}O_{6}S_{2}, with a molecular weight of 438.51 g/mol. The compound is characterized by the presence of a piperidine ring, a sulfonamide group, and a methoxycarbonyl thiophene unit, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives, including those similar to this compound. For instance, compounds featuring piperidine moieties have shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.

  • Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways associated with cancer progression, such as NF-kB activation, which is crucial for inflammation and tumor growth .
  • Case Study : A study demonstrated that piperidine derivatives exhibited better cytotoxicity against hypopharyngeal tumor cells compared to established chemotherapeutics like bleomycin. This was attributed to their ability to form stable interactions with target proteins involved in cancer cell survival .

Neuropharmacological Effects

The compound's structure suggests potential activity against neurodegenerative diseases such as Alzheimer's. Piperidine derivatives have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.

  • Dual Inhibition : Compounds with similar structures have shown dual inhibition properties, enhancing their therapeutic potential against cognitive decline associated with neurodegeneration .
  • Research Findings : Studies indicate that modifications in the piperidine structure can significantly impact the binding affinity and selectivity towards AChE and BuChE, suggesting a tailored approach for drug design in neuropharmacology .

Data Table: Summary of Biological Activities

Activity Target Effect Reference
AnticancerFaDu hypopharyngeal cellsInduces apoptosis, inhibits proliferation
NeuroprotectionAChE and BuChEInhibits enzyme activity
Anti-inflammatoryNF-kB pathwayReduces chronic inflammation

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives, including this compound, in anticancer therapy. Research indicates that compounds with similar structures exhibit cytotoxic effects on tumor cells while sparing normal cells. For instance, derivatives of piperidine have been shown to inhibit cancer cell motility and induce apoptosis in specific cancer cell lines .

Antimicrobial Properties

The sulfonamide group present in the compound is known for its antimicrobial activity. Compounds containing this functional group have been studied for their ability to combat bacterial infections, making them valuable in the development of new antibiotics .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug efficacy. The compound's unique structure allows for modifications that can enhance its pharmacological properties. For example, variations in the piperidine ring or thiophene moiety can be systematically studied to identify more potent analogs .

Synthetic Approaches

A notable case study involved synthesizing various piperidine derivatives through innovative methodologies such as transition metal-catalyzed reactions. These methods allow for efficient construction of complex molecules, paving the way for new therapeutic agents .

In Vivo Studies

In vivo studies have demonstrated that certain piperidine derivatives exhibit promising results in animal models of cancer, showing significant tumor regression without severe side effects. This highlights the potential for clinical applications of phenyl 4-((2-(methoxycarbonyl)thiophene-3-sulfonamido)methyl)piperidine-1-carboxylate and its analogs .

Comparison with Similar Compounds

Structural Comparison with Similar Piperidine-Based Compounds

The compound’s structural uniqueness lies in its combination of a thiophene sulfonamido linker and phenyl carboxylate ester. Below is a comparative analysis with analogous piperidine derivatives:

Compound Core Structure Key Substituents Reported Activity Reference
Phenyl 4-((2-(methoxycarbonyl)thiophene-3-sulfonamido)methyl)piperidine-1-carboxylate (Target) Piperidine Thiophene sulfonamido, methoxycarbonyl, phenyl carboxylate Inferred kinase inhibition N/A
(3S,4R)-tert-butyl 4-(4-fluoro-3-(methoxycarbonyl)phenyl)piperidine-1-carboxylate () Piperidine Fluorophenyl, methoxycarbonyl, tert-butyl ester GRK2 kinase inhibition
Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate () Tetrahydropyridine Diphenyl, hydroxy, acetyl-piperidine Antibacterial, antitumor
Compound 56C (tert-butyl piperidine-1-carboxylate derivative, ) Piperidine Trifluoromethoxyphenyl, triazolyl, hydrazinyl Patent (synthesis focus)

Key Observations:

  • Thiophene vs. Phenyl Rings : The target’s thiophene sulfonamido group may enhance π-π stacking and hydrogen-bonding compared to the fluorophenyl group in ’s kinase inhibitor . Thiophene’s electron-rich nature could improve target engagement in hydrophobic pockets.
  • Ester Groups: The phenyl carboxylate in the target contrasts with the tert-butyl () or ethyl esters ().
  • Biological Activity : highlights antibacterial/antitumor activity in piperidine-acetyl derivatives, suggesting the target’s sulfonamido group could similarly modulate microbial or cancer targets .

Functional Group Analysis and Pharmacological Implications

  • Sulfonamido Group: Present in the target and absent in comparator compounds, this group is known to improve solubility and binding via hydrogen-bonding interactions, a feature critical in kinase inhibitors (e.g., sulfonamide-based drugs like Celecoxib) .
  • Methoxycarbonyl vs. Trifluoromethoxy : The methoxycarbonyl in the target and may enhance electron-withdrawing effects, stabilizing the molecule in enzymatic environments. In contrast, trifluoromethoxy groups () offer metabolic resistance but increased lipophilicity .
  • Piperidine Conformation : The target’s piperidine core is unsubstituted at nitrogen, unlike ’s acetylated derivative, which could alter cellular permeability or off-target effects .

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical reaction conditions must be controlled?

The synthesis typically involves multi-step protocols, including sulfonamide coupling, esterification, and piperidine functionalization. For example, thiophene sulfonamide intermediates can be prepared via nucleophilic substitution under anhydrous conditions (e.g., THF, 60°C) using tetrabutylammonium fluoride (TBAF) as a catalyst . Critical conditions include strict temperature control (±2°C) to avoid side reactions and the use of inert atmospheres (N₂/Ar) to prevent hydrolysis of the methoxycarbonyl group. Purification via flash chromatography (10–30% EtOAc/hexane gradient) is essential to isolate intermediates with >95% purity .

Q. Which spectroscopic techniques are most effective for confirming structural integrity?

Key methods include:

  • ¹H/¹³C NMR : Monitor chemical shifts for the piperidine ring (δ 1.4–2.8 ppm for CH₂ groups) and thiophene sulfonamide (δ 7.3–7.8 ppm for aromatic protons) .
  • IR Spectroscopy : Confirm sulfonamide (1330–1250 cm⁻¹ S=O stretch) and ester (1720–1700 cm⁻¹ C=O stretch) functionalities .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₂₃N₂O₅S requires resolution ≤3 ppm) .

Q. What safety precautions are essential when handling this compound?

The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure per EU-GHS/CLP). Mandatory precautions include:

  • Use of PPE (nitrile gloves, lab coat, safety goggles).
  • Conduct reactions in a fume hood to avoid aerosolization.
  • Immediate decontamination of spills with 5% NaHCO₃ solution to neutralize acidic byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental NMR data for stereochemical confirmation?

Discrepancies often arise in piperidine ring conformers or sulfonamide rotamers. Strategies include:

  • Variable Temperature (VT) NMR : Perform at 25°C to –40°C to freeze rotameric states and simplify splitting patterns .
  • NOESY/ROESY : Identify through-space correlations between the thiophene and piperidine moieties to validate predicted 3D structures .
  • DFT Calculations : Compare experimental coupling constants (e.g., J = 6.9 Hz for thiophene-proton interactions) with Boltzmann-weighted DFT models to assign stereochemistry .

Q. What methodological approaches are recommended for evaluating structure-activity relationships (SAR) in kinase inhibition assays?

  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., GPCR kinases) at 10 µM to identify selectivity. Use ATP-competitive assays with luciferase-based detection .
  • Mutagenesis Studies : Replace key residues (e.g., Lys220 in GRK2) to assess binding dependencies.
  • MD Simulations : Model ligand-receptor interactions over 100 ns trajectories to rationalize SAR trends (e.g., hydrophobic interactions with piperidine methyl groups) .

Q. How can reaction yields be optimized during scale-up synthesis?

  • Solvent Optimization : Replace THF with 2-MeTHF for improved thermal stability and easier recycling .
  • Catalyst Screening : Test alternatives to TBAF (e.g., KF/18-crown-6) to reduce byproduct formation .
  • In-Line Analytics : Use HPLC-MS to monitor intermediates in real-time and adjust stoichiometry dynamically .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity across assay platforms?

  • Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cell-based IC₅₀).
  • Buffer Compatibility : Ensure consistency in pH (4.6–7.4) and ionic strength (e.g., 150 mM NaCl) to prevent false negatives .
  • Metabolite Screening : Use LC-MS to identify degradation products (e.g., ester hydrolysis) that may interfere with activity .

Methodological Tables

Parameter Synthesis (Step 1) Synthesis (Step 2)
Reagents TBAF, THF, AcOHMsCl, DCM, DIPEA
Temperature 60°C0°C → RT
Yield 100% (crude)50% (purified)
Key Spectral Data ¹H NMR δ 7.75 (thiophene-H)¹H NMR δ 5.85 (dioxole-H)
Reference

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